physicochemical properties and CAS data for 2-(2-Fluorophenyl)pyrimidin-4-amine
physicochemical properties and CAS data for 2-(2-Fluorophenyl)pyrimidin-4-amine
An In-depth Technical Guide to 2-(2-Fluorophenyl)pyrimidin-4-amine: Physicochemical Properties, Synthesis, and Applications
Introduction
2-(2-Fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pyrimidine ring linked to a fluorophenyl group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential applications of 2-(2-Fluorophenyl)pyrimidin-4-amine.
Physicochemical Properties and CAS Data
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 2-(2-Fluorophenyl)pyrimidin-4-amine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1368702-96-8 | [1] |
| Molecular Formula | C10H8FN3 | [1] |
| Molecular Weight | 189.19 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide.[2] | |
| Purity | Typically ≥98% | [1][3] |
| IUPAC Name | 2-(2-Fluorophenyl)pyrimidin-4-amine | |
| InChI | InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)10-12-5-6-9(14)13-10/h1-6H,(H2,12,13,14) | |
| Canonical SMILES | C1=CC=C(C(=C1)F)C2=NC=CC(=N2)N |
Synthesis of 2-(2-Fluorophenyl)pyrimidin-4-amine
The synthesis of 2-aryl-pyrimidin-4-amines typically involves the condensation of a substituted amidine with a β-dicarbonyl compound or its equivalent. A common and effective method for synthesizing 2-(2-Fluorophenyl)pyrimidin-4-amine is the reaction of 2-fluorobenzamidine with a suitable three-carbon building block, followed by cyclization.
Synthetic Workflow
A plausible synthetic route is outlined below. This multi-step process begins with the conversion of 2-fluorobenzonitrile to the corresponding amidine, which then undergoes a cyclocondensation reaction.
Caption: General synthetic scheme for 2-(2-Fluorophenyl)pyrimidin-4-amine.
Experimental Protocol
Step 1: Synthesis of 2-Fluorobenzamidine Hydrochloride
-
To a solution of sodium methoxide in methanol, add 2-fluorobenzonitrile.
-
Stir the mixture at room temperature until the nitrile is consumed (monitored by TLC or GC).
-
Add ammonium chloride to the reaction mixture and stir for several hours.
-
Remove the solvent under reduced pressure.
-
The resulting crude 2-fluorobenzamidine hydrochloride can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Synthesis of 2-(2-Fluorophenyl)pyrimidin-4-amine
-
To a suspension of sodium hydride in anhydrous dioxane, add 2-fluorobenzamidine hydrochloride portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 3-ethoxyacrylonitrile in dioxane dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-Fluorophenyl)pyrimidin-4-amine.
Analytical Characterization
To ensure the identity and purity of the synthesized 2-(2-Fluorophenyl)pyrimidin-4-amine, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and for monitoring the progress of a reaction. A reversed-phase HPLC method is typically suitable for this analysis.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are widely used for separating a broad range of non-polar to moderately polar compounds.[4] |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid | A mixture of acetonitrile and water is a common mobile phase for RP-HPLC. The addition of an acid like formic acid helps to protonate the amine group, leading to sharper peaks.[4] |
| Elution Mode | Gradient | A gradient elution is often necessary to separate impurities with different polarities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column.[4] |
| Detection | UV at 254 nm | Aromatic compounds like 2-(2-fluorophenyl)pyrimidin-4-amine strongly absorb UV light. |
| Injection Volume | 10 µL | |
| Column Temperature | 30 °C |
Analytical Workflow
The general workflow for the analysis of 2-(2-Fluorophenyl)pyrimidin-4-amine involves sample preparation, HPLC analysis, and data interpretation.
Caption: General workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the phenyl and pyrimidine rings, as well as a broad signal for the amine protons. The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule.
Applications in Research and Drug Development
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[5] The 2-aminopyrimidine scaffold, in particular, is a key pharmacophore in many kinase inhibitors.[6]
2-(2-Fluorophenyl)pyrimidin-4-amine serves as a crucial building block for the synthesis of compounds targeting a variety of biological targets, including:
-
Kinase Inhibitors: The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[6] This makes it a valuable scaffold for the development of inhibitors for kinases implicated in cancer and inflammatory diseases.[6]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Dysregulation of CDKs is a hallmark of many cancers.[7] Aminopyrimidine derivatives have been explored as potent and selective inhibitors of CDKs.[7]
-
Other Therapeutic Areas: The versatility of the pyrimidine scaffold allows for its incorporation into molecules targeting a wide range of other biological targets, including G-protein coupled receptors (GPCRs) and ion channels.
The presence of the 2-fluorophenyl group can enhance the pharmacological properties of the final compound. The fluorine atom can improve metabolic stability by blocking potential sites of metabolism and can also modulate the pKa of the amine group, influencing its binding affinity to the target protein.
Safety and Handling
2-(2-Fluorophenyl)pyrimidin-4-amine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(2-Fluorophenyl)pyrimidin-4-amine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the favorable pharmacological properties imparted by the 2-aminopyrimidine and 2-fluorophenyl moieties, makes it an attractive starting material for the development of novel therapeutic agents. The analytical techniques described in this guide provide a robust framework for ensuring the quality and purity of this important chemical intermediate.
References
-
Chemical Substance Information. 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine. [Link]
-
PubChem. N-(2-fluorophenyl)piperidin-4-amine. [Link]
-
PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
ACS Publications. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. [Link]
-
PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]
-
ACS Publications. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. [Link]
-
Taylor & Francis Online. 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
-
MolPort. 2-(2-{amino}pyrimidin-4-yl)pyridine-4-carboxylic acid. [Link]
-
ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
Waters. development of extraction and analysis method for high molecular weight hindered amin light stabilizer (hals) in synthetic polymers. [Link]
-
RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
MDPI. [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. [Link]
-
PMC. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. [Link]
-
ResearchGate. (PDF) Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
Sources
- 1. CAS:1368702-96-8, 2-(2-Fluorophenyl)pyrimidin-4-amine-毕得医药 [bidepharm.com]
- 2. evitachem.com [evitachem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
